(R)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate
Overview
Description
®-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate is a chiral compound that has gained significant attention in the field of organic chemistry. It is known for its role as a versatile intermediate in the synthesis of various enantiopure compounds. The compound’s unique structure, which includes an oxazolidine ring, makes it a valuable building block in the synthesis of natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate typically involves the use of Garner’s aldehyde as a key intermediate. Garner’s aldehyde is prepared from L-serine through a series of reactions, including protection of the amino group, formation of the oxazolidine ring, and subsequent oxidation to introduce the formyl group . The reaction conditions often involve the use of mild oxidizing agents and protecting groups to ensure the stability of the chiral center.
Industrial Production Methods
Industrial production of ®-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate follows similar synthetic routes but on a larger scale. The process is optimized to maximize yield and purity while minimizing the use of hazardous reagents. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxazolidine ring can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include carboxylic acids, primary alcohols, and substituted oxazolidines, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
®-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of enantiopure compounds, which are essential in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules, including enzyme inhibitors and receptor agonists.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific chiral centers.
Industry: The compound is used in the production of fine chemicals and advanced materials, including chiral catalysts and ligands.
Mechanism of Action
The mechanism of action of ®-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate involves its role as a chiral intermediate. The compound’s oxazolidine ring and formyl group allow it to participate in various chemical reactions, facilitating the formation of complex molecules with high enantiomeric purity. The molecular targets and pathways involved depend on the specific application and the nature of the final product.
Comparison with Similar Compounds
Similar Compounds
®-Benzyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate: Similar in structure but with a benzyl group instead of a tert-butyl group.
(S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate: The enantiomer of the compound, with opposite chirality.
®-tert-butyl 4-hydroxy-2,2-dimethyloxazolidine-3-carboxylate: Similar structure but with a hydroxy group instead of a formyl group.
Uniqueness
®-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate is unique due to its specific combination of a tert-butyl group, formyl group, and oxazolidine ring. This combination provides distinct reactivity and stability, making it a valuable intermediate in the synthesis of enantiopure compounds.
Properties
IUPAC Name |
tert-butyl (4R)-4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-8(6-13)7-15-11(12,4)5/h6,8H,7H2,1-5H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJXYVJNOCLJLJ-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)C=O)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@H](CO1)C=O)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70914847 | |
Record name | tert-Butyl 4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70914847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95715-87-0 | |
Record name | (R)-Garner aldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95715-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde, (R)-(+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095715870 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl 4-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70914847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4R)-2,2-Dimethyl-1,3-oxazolidine-4-carboxaldehyde, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-BOC-2,2-DIMETHYLOXAZOLIDINE-4-CARBOXALDEHYDE, (R)-(+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPK623LV60 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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